molecular formula C10H19FN2O2 B1381160 tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate CAS No. 1434127-01-1

tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate

Cat. No.: B1381160
CAS No.: 1434127-01-1
M. Wt: 218.27 g/mol
InChI Key: MPIIBGAKGQZLDK-YUMQZZPRSA-N
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Description

Chemical Structure and Properties
"tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate" is a fluorinated piperidine derivative with a carbamate-protected amine group. Its molecular formula is C₁₁H₂₁FN₂O₂, and molecular weight is 232.3 g/mol . The compound features a stereospecific (3S,4S) configuration, where the fluorine atom occupies the axial position on the piperidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes .

Applications
This compound is a critical building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules. Its stereochemistry and fluorine substitution influence binding affinity and metabolic stability in drug candidates .

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIIBGAKGQZLDK-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Ring and Stereochemical Control

The core of the synthesis begins with constructing the piperidine ring bearing the (3S,4S) stereochemistry. This can be achieved through:

  • Asymmetric Hydrogenation or Cyclization: Starting from chiral precursors such as chiral amino alcohols or lactams, the ring is formed via cyclization under stereoselective conditions, often utilizing chiral catalysts or auxiliaries to enforce stereochemistry.

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral building blocks (e.g., amino acids) to derive the piperidine core with the desired stereochemistry.

Carbamate Formation

The final step involves attaching the tert-butyl carbamate group:

  • Reaction with tert-Butyl Chloroformate: The fluorinated piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine (Et₃N) in an aprotic solvent like dichloromethane (DCM). The reaction typically occurs at low temperatures (0°C to room temperature) to maximize selectivity and prevent side reactions.

  • Reaction Scheme:

Fluorinated piperidine + tert-butyl chloroformate + Et₃N → tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate

Purification and Characterization

  • Chromatography: Purification is achieved via silica gel chromatography using solvent systems such as ethyl acetate/hexanes.

  • Confirmation: Stereochemistry and purity are confirmed through NMR spectroscopy, chiral HPLC, and mass spectrometry.

Industrial Production Methods

Scaling up the synthesis involves:

  • Continuous Flow Reactors: To improve reaction control, heat transfer, and safety, especially during fluorination steps.

  • Green Chemistry Principles: Use of environmentally benign solvents, minimizing waste, and employing catalytic processes to enhance sustainability.

  • Process Optimization: Adjusting reagent equivalents, temperature, and reaction time to maximize yield and reduce impurities.

Research Findings and Notes

  • Stereochemical Control: Maintaining stereochemistry during fluorination is crucial; chiral catalysts or auxiliaries are often employed to prevent racemization.

  • Reagent Selection: DAST and Selectfluor are preferred fluorinating agents due to their high selectivity and efficiency, although handling precautions are necessary due to their reactivity.

  • Reaction Optimization: Low-temperature fluorination minimizes side reactions, while controlled addition of reagents prevents over-fluorination or degradation.

  • Environmental Considerations: Green solvents and catalytic processes are increasingly adopted to reduce environmental impact, aligning with sustainable manufacturing practices.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of piperidine derivatives. It can serve as a probe to investigate the interactions of fluorinated compounds with biological targets .

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates .

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and materials science. Its unique properties can be leveraged to create new products with improved performance characteristics .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity. The carbamate group can act as a protecting group, modulating the reactivity of the piperidine ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes structurally analogous compounds and their distinguishing features:

Compound Name Stereochemistry Molecular Formula CAS Number Key Features References
tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate (3S,4S) C₁₁H₂₁FN₂O₂ 1932198-08-7 Axial fluorine; Boc-protected amine; high purity (≥97%)
tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate (3S,4R) C₁₁H₂₁FN₂O₂ 1434126-99-4 Diastereomeric configuration alters ring conformation and solubility
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (3R,4R) C₁₁H₂₁FN₂O₂ 2126144-21-4 Enantiomeric pair of (3S,4S); similar reactivity but distinct chiral recognition
tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (3S,4S) C₁₁H₂₁FN₂O₂ 1052713-47-9 Fluorine at position 4; altered hydrogen-bonding capacity
tert-butyl N-[(3S,4S)-3-aminotetrahydropyran-4-yl]carbamate (3S,4S) C₁₀H₂₀N₂O₃ 1802334-66-2 Tetrahydropyran ring instead of piperidine; reduced lipophilicity
tert-butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate N/A C₁₃H₂₁F₃N₂O₃ 1240528-25-9 Trifluoropropanoyl substituent; enhanced electron-withdrawing effects

Industrial Relevance

  • Suppliers like PharmaBlock Sciences and Aaron Chemicals LLC emphasize scalable production of fluorinated piperidines for antiviral and anticancer drug pipelines .

Biological Activity

tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate is a carbamate derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound is structurally characterized by a tert-butyl group attached to a fluorinated piperidine derivative, which may influence its pharmacological properties.

  • Molecular Formula : C10_{10}H19_{19}FN2_2O2_2
  • Molecular Weight : 218.27 g/mol
  • CAS Number : 1052713-48-0
  • Density : 1.1 g/cm³
  • Boiling Point : 313.3 °C at 760 mmHg
  • Flash Point : 143.3 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The presence of the fluorine atom in its structure can enhance binding affinity and selectivity towards specific targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antidepressant Effects : Some studies suggest that piperidine derivatives can modulate neurotransmitter systems (e.g., serotonin and norepinephrine), potentially offering antidepressant effects.
  • Analgesic Properties : The compound may influence pain pathways, providing analgesic effects similar to other piperidine derivatives.
  • Antitumor Activity : Preliminary investigations have shown that certain carbamate derivatives can exhibit cytotoxic effects against cancer cell lines.

Case Study 1: Antidepressant Activity

A study conducted on related piperidine derivatives revealed that compounds with a similar structural motif exhibited significant antidepressant-like activity in animal models. The mechanism was linked to the modulation of serotonin receptors, suggesting potential therapeutic applications for mood disorders.

Case Study 2: Analgesic Properties

Research published in the Journal of Medicinal Chemistry demonstrated that certain piperidine-based carbamates showed promising analgesic effects in rodent models. These findings indicate that this compound could be further explored for pain management therapies.

Case Study 3: Antitumor Activity

A screening of various carbamate compounds highlighted that some exhibited selective cytotoxicity against specific cancer cell lines, such as breast and lung cancer cells. This suggests that this compound may warrant further investigation as a potential anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaNotable FeaturesBiological Activity
Tert-butyl N-{[(3R,4R)-4-amino-tetrahydrofuran-3-yl]methyl}carbamateC11_{11}H20_{20}N2_2O2_2Tetrahydrofuran ringAntidepressant
Tert-butyl (3-amino-pyridin-4-yl)carbamateC11_{11}H16_{16}N2_2O2_2Pyridine ringAnalgesic
Tert-butyl N-[cis-(3-fluoropiperidin-4-yl)]carbamateC10_{10}H19_{19}FN2_2O2_2Fluorine substitutionAntitumor

Q & A

Q. Synthetic Optimization Table

StepReagents/ConditionsYield Range
FluorinationDAST (Diethylaminosulfur trifluoride), –78°C60-75%
Carbamate Couplingtert-Butyl chloroformate, Et₃N, DCM, 0°C80-90%
PurificationSilica gel chromatography (EtOAc/hexanes)>95% purity

How do reaction conditions influence the yield and enantiomeric purity of this compound?

Advanced Research Question

  • Temperature : Lower temperatures (0–5°C) during carbamate coupling reduce side reactions (e.g., epimerization).
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require stringent drying to avoid hydrolysis.
  • Catalysts : Chiral catalysts or additives (e.g., (R)-BINOL) enhance enantioselectivity in asymmetric fluorination steps.
  • Workup : Rapid quenching and neutralization prevent degradation of acid-sensitive intermediates. Enantiomeric purity is typically verified via chiral HPLC or NMR with chiral shift reagents .

What analytical techniques confirm the stereochemical integrity and purity of this compound?

Advanced Research Question

  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases (e.g., 90:10) resolves enantiomers (retention times: 8.2 min for (3S,4S) vs. 9.5 min for (3R,4R)).
  • X-ray Crystallography : Definitive confirmation of absolute configuration.
  • NMR Spectroscopy : ¹⁹F NMR distinguishes fluorine environments; NOESY correlations validate spatial arrangements.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (observed [M+H]⁺: 219.1412; calc. 219.1409) .

How does the fluorine substituent at the 3-position influence reactivity compared to hydroxyl analogs?

Advanced Research Question
The fluorine atom:

  • Electronically : Withdraws electron density via inductive effects, polarizing adjacent bonds and enhancing electrophilicity at the 4-position carbamate.
  • Sterically : Similar size to hydroxyl but lacking hydrogen-bonding donors, altering interactions with enzymes (e.g., reduced binding to serine hydrolases compared to hydroxyl analogs).
  • Metabolic Stability : Fluorine resists oxidative metabolism, improving pharmacokinetic profiles in preclinical studies. Comparative studies show hydroxyl analogs exhibit faster hydrolysis rates (t₁/₂ = 2 h vs. >24 h for fluorinated derivative) .

What safety precautions are recommended for handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.
  • Storage : Inert atmosphere (N₂), desiccated at –20°C to prevent hydrolysis.
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste. Acute toxicity data (LD₅₀ > 2000 mg/kg in rats) suggest low oral toxicity, but skin/eye irritation is possible .

What challenges arise in scaling up synthesis while maintaining stereochemical purity?

Advanced Research Question

  • Mixing Efficiency : Poor mixing in batch reactors risks localized heating and racemization. Continuous flow reactors improve heat transfer and reduce residence time.
  • Catalyst Loading : Heterogeneous catalysts (e.g., immobilized lipases) reduce costs in enantioselective steps.
  • Downstream Processing : Crystallization under controlled supersaturation prevents enantiomer enrichment. Pilot-scale studies report >98% ee at 10 kg scale using these strategies .

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